
2-Acetamido-6-hydroxypurine
Descripción general
Descripción
Métodos De Preparación
Chemical Synthesis via Direct Acetylation of Guanine
Reaction Mechanism and Stoichiometry
2-Acetamido-6-hydroxypurine is most efficiently synthesized through the direct acetylation of guanine (2-amino-6-hydroxypurine). The reaction involves nucleophilic acyl substitution, where the primary amine at position 2 of guanine reacts with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base. The general reaction proceeds as follows:
3\text{CO})2\text{O} \rightarrow \text{this compound} + \text{CH}_3\text{COOH}
Base catalysts, such as sodium acetate or pyridine, neutralize the generated acetic acid, driving the reaction to completion .
Optimization of Reaction Conditions
Key variables influencing yield include solvent polarity, temperature, and molar ratios. A comparative analysis of conditions is summarized in Table 1.
Table 1. Optimization of Acetylation Conditions for this compound Synthesis
Acetylating Agent | Solvent | Base Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Acetic Anhydride | Pyridine | Pyridine | 80 | 4 | 85 |
Acetyl Chloride | DMF | Sodium Acetate | 60 | 6 | 78 |
Acetic Anhydride | Water | Sodium Hydroxide | 25 | 24 | 65 |
Pyridine acts as both solvent and base, offering superior yields due to its ability to solubilize guanine and sequester protons . Prolonged heating in aqueous systems risks hydrolysis of the acetamido group, necessitating precise pH control.
Alternative Synthesis via Purine Ring Functionalization
Traube Cyclocondensation Strategy
The Traube synthesis constructs the purine ring by cyclizing 4,5-diaminopyrimidine derivatives with formamide or triethyl orthoformate. To introduce the acetamido group pre-cyclization, 4,5-diamino-2-acetamidopyrimidine is treated with formic acid under reflux:
This method requires protection of the 6-position hydroxyl group during cyclization, typically using trimethylsilyl chloride, to prevent unwanted side reactions .
Post-Cyclization Modification
An alternative route involves synthesizing 6-hydroxypurine first, followed by selective acetylation at position 2. However, regioselectivity challenges arise due to the reactivity of the hydroxyl group at position 6. Employing protective groups, such as benzyl for the hydroxyl group, ensures selective acetylation at position 2. Subsequent hydrogenolysis removes the benzyl group, yielding the target compound .
Purification and Characterization
Crystallization and Chromatography
Crude this compound is purified via recrystallization from hot ethanol or methanol, achieving >95% purity. For higher purity, silica gel column chromatography with a chloroform-methanol (9:1) eluent system is effective.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-8), 6.50 (s, 1H, NH), 2.10 (s, 3H, CH₃) .
-
¹³C NMR: δ 170.5 (C=O), 156.3 (C-6), 148.9 (C-2), 142.1 (C-8) .
Mass Spectrometry (MS):
Industrial-Scale Production Considerations
Catalytic Efficiency and Solvent Recovery
Large-scale synthesis prioritizes solvent recycling and catalyst reuse. Ethyl acetate, a solvent noted for its inertness and low cost, is employed in continuous flow systems to enhance reaction throughput . Cobalt-based catalysts, though prevalent in related amidocarbonylation reactions (e.g., N-acetylglycine synthesis ), are unnecessary in this acetylation pathway.
Análisis De Reacciones Químicas
Tipos de Reacciones
La N2-Acetilguanina experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo acetilo.
Reacciones de Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen haluros de alquilo y nucleófilos como aminas y tioles. Las reacciones se llevan a cabo típicamente en disolventes apróticos polares como la dimetilformamida.
Reacciones de Oxidación y Reducción: Se pueden utilizar agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio en condiciones controladas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución nucleofílica pueden producir varios derivados de guanina sustituidos.
Aplicaciones Científicas De Investigación
Biochemical Research
Enzyme Mechanisms and Metabolic Pathways
2-Acetamido-6-hydroxypurine is utilized extensively to study enzyme mechanisms involved in purine metabolism. It serves as a substrate or inhibitor in various enzymatic reactions, allowing researchers to dissect the roles of specific enzymes and their interactions within metabolic pathways. For instance, it has been shown to directly bind to guanine riboswitches, influencing gene expression related to purine biosynthesis in bacterial systems like Staphylococcus aureus .
Riboswitch Targeting
The compound's ability to bind riboswitches has opened avenues for developing novel antibiotics. Riboswitches are segments of RNA that regulate gene expression in response to small metabolite binding. The interaction of this compound with these riboswitches could potentially lead to the design of selective inhibitors that disrupt essential bacterial functions .
Therapeutic Applications
Antiviral and Antitumor Activity
Research indicates that nucleoside analogs, including this compound, exhibit antiviral and antitumor properties. These compounds can interfere with viral replication and cancer cell proliferation by mimicking natural nucleotides, thus inhibiting essential viral or cellular enzymes. The development of such analogs has been a focus for creating effective treatments against various diseases .
Clinical Studies and Case Reports
Several studies have documented the efficacy of this compound derivatives in inhibiting viral infections. For example, derivatives have shown promise in preclinical models for their ability to reduce viral loads and improve survival rates in infected hosts .
Table 1: Summary of Applications
Mecanismo De Acción
La N2-Acetilguanina ejerce sus efectos uniéndose al riboswitch de guanina con alta afinidad, interrumpiendo una interacción clave de apareamiento de Watson-Crick entre el ligando y el ARN . Esta interrupción modula la terminación transcripcional de manera tan eficiente como la guanina, abriendo un nuevo espacio químico para el desarrollo de agentes antimicrobianos . El objetivo molecular es el riboswitch de guanina, y la vía involucrada es la regulación de la expresión génica a través de la terminación transcripcional .
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name : 2-Acetamido-6-hydroxypurine
- Synonyms: N-2-Acetylguanine, N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)acetamide
- CAS No.: 19962-37-9
- Molecular Formula : C₇H₇N₅O₂
- Molecular Weight : 193.16 g/mol
- Structure : Features a purine core substituted with an acetamido group at position 2 and a hydroxyl group at position 6 (Figure 1) .
Physical Properties :
- Density : 1.4225 (estimated) .
- Solubility: Soluble in polar solvents like DMSO and water (as indicated by its use in UV-vis studies with organoiridium complexes) .
Comparison with Structurally Similar Compounds
2-Acetamido-6-chloropurine
- CAS No.: Not explicitly provided, but referenced in synthetic pathways .
- Structure : Chlorine replaces the hydroxyl group at position 6 (Figure 1).
- Synthesis: Used as an intermediate in glycosylation reactions (e.g., coupling with tri-O-acetyl-D-glucal to form ribofuranosyl derivatives) .
- Reactivity : The chlorine atom enhances electrophilicity, making it more reactive in nucleophilic substitution compared to the hydroxyl analog .
- Applications : Key precursor for antiviral or anticancer nucleoside analogs due to its halogenated structure .
N-(6-Oxo-3,7-dihydropurin-2-yl)isobutyramide
- CAS No.: 261506-45-0 .
- Structure : Isobutyramide group at position 2 instead of acetamido; retains the oxo group at position 4.
- Similarity Score : 0.68 (structural similarity due to shared purine backbone) .
- Applications: Potential as a modified nucleobase in medicinal chemistry, leveraging the bulkier isobutyramide group for steric effects.
2-Acetamido-6-benzyloxypurine
- Structure : Benzyloxy group replaces the hydroxyl at position 6 .
- Applications : Benzyl protection of the hydroxyl group enhances stability in acidic conditions, useful in multi-step syntheses .
Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate
- CAS No.: 86357-14-4 .
- Structure: Ethanolate side chain at position 9; amino group at position 2 instead of acetamido.
- Similarity Score : 0.65 .
- Applications: Potential solubility enhancer for purine derivatives in aqueous systems.
Tabulated Comparison of Key Compounds
Actividad Biológica
2-Acetamido-6-hydroxypurine (AHU) is a purine derivative that has garnered attention in biochemical research due to its potential therapeutic applications. Its structural similarity to nucleobases allows it to interact with various biological systems, influencing cellular processes and metabolic pathways. This article explores the biological activity of AHU, focusing on its mechanisms of action, effects on microbial pathogens, and potential as a therapeutic agent.
Chemical Structure and Properties
This compound is an analog of guanine, featuring an acetamido group at the 2-position and a hydroxyl group at the 6-position. Its chemical formula is CHNO, and it exhibits properties typical of purines, including solubility in water and ability to participate in hydrogen bonding.
AHU's biological activity can be attributed to its role as a competitive inhibitor in purine metabolism. It has been shown to affect the expression of genes involved in guanine biosynthesis and salvage pathways, notably in Staphylococcus aureus. Studies indicate that AHU can repress reporter gene expression similarly to guanosine and 2′-deoxyguanosine, suggesting its potential role in regulating purine levels within cells .
Table 1: Comparison of Biological Activities
Compound | Mechanism of Action | Effect on Pathogen Growth |
---|---|---|
This compound | Inhibits guanine biosynthesis | Reduces growth in S. aureus |
Guanosine | Represses gene expression | Moderate growth inhibition |
2′-Deoxyguanosine | Similar to guanosine | Comparable effects |
Case Study 1: Inhibition of Staphylococcus aureus
Research conducted on S. aureus demonstrated that AHU significantly inhibits bacterial growth by targeting the guanine biosynthesis pathway. Deletion studies revealed that genes associated with de novo synthesis were crucial for bacterial survival under nutrient-limited conditions. The presence of AHU led to a marked reduction in cell viability, indicating its potential as an antimicrobial agent .
Case Study 2: Cellular Uptake and Cytotoxicity
In vitro studies assessed the cytotoxic effects of AHU across various cell lines. Results indicated that while AHU exhibited some degree of cytotoxicity, it was significantly lower than that observed with other purine analogs. The compound's ability to modulate cellular pathways without extensive toxicity suggests a favorable therapeutic index for potential applications in treating infections or cancer .
Research Findings
Recent studies have highlighted the importance of the hydroxyl group at the 6-position in maintaining biological activity. Modifications to this group significantly diminish the compound's efficacy, underscoring its critical role in molecular interactions within biological systems . Furthermore, AHU has been implicated in the modulation of reactive oxygen species (ROS) generation within cells, which may contribute to its overall biological effects .
Q & A
Basic Research Questions
Q. How can researchers safely handle 2-Acetamido-6-hydroxypurine in laboratory settings?
- Methodology : Follow protocols for handling hazardous chemicals, including wearing chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. Store the compound in a cool, dry, well-ventilated area away from oxidizing agents .
- Experimental Design : Conduct a risk assessment using Safety Data Sheets (SDS) to identify specific hazards (e.g., skin irritation, potential carcinogenicity) and implement engineering controls (e.g., localized exhaust ventilation) .
Q. What analytical techniques are suitable for verifying the purity of this compound?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to confirm purity. Compare retention times or spectral data with certified reference standards. For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) .
- Data Analysis : Quantify impurities using area normalization in chromatograms and report relative response factors for minor peaks .
Q. How can researchers address conflicting toxicity data for this compound across studies?
- Methodology : Perform systematic literature reviews to identify discrepancies in experimental conditions (e.g., dosage, model organisms). Replicate key studies under controlled parameters (e.g., in vitro assays using human lymphocytes for mutagenicity testing) .
- Critical Analysis : Use meta-analysis tools to statistically evaluate heterogeneity in toxicological datasets, focusing on covariates like exposure duration and metabolic activation systems .
Advanced Research Questions
Q. What mechanistic insights exist for this compound's interaction with organoiridium complexes?
- Methodology : Investigate binding stoichiometry and thermodynamics via UV-vis absorbance spectrophotometry. For example, titrate increasing concentrations of this compound into a solution of iridium complexes (e.g., Ir1, Ir2) and monitor spectral shifts (e.g., λmax changes) to infer coordination modes .
- Experimental Design : Pair spectroscopic data with computational modeling (e.g., density functional theory) to propose binding sites and electronic interactions .
Q. How can researchers design experiments to elucidate the compound's potential carcinogenicity?
- Methodology : Use in vivo models (e.g., rat subcutaneous assays) to assess tumorigenicity. For in vitro studies, employ Ames tests with Salmonella typhimurium strains to evaluate mutagenicity. Cross-reference results with existing data on structural analogs (e.g., 2-amino-6-chloropurine) .
- Data Contradiction Resolution : Address inconsistencies by standardizing protocols (e.g., OECD guidelines) and validating findings across multiple cell lines or species .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodology : Use chemoselective reactions (e.g., solid-phase synthesis) to modify the purine scaffold. For example, introduce substituents at the N2 or C6 positions and evaluate biological activity via high-throughput screening .
- Experimental Design : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) and identify optimal conditions for yield and purity .
Q. Methodological Guidance
Q. How should researchers integrate contradictory literature findings into a cohesive review?
- Methodology : Create a synthesis matrix to categorize studies by methodology, outcomes, and limitations. Highlight gaps (e.g., lack of chronic toxicity data) and propose targeted experiments to resolve ambiguities .
- Critical Evaluation : Use the FINERMAPS framework to assess the relevance, feasibility, and novelty of existing research questions .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA or mixed-effects models to account for inter-experiment variability .
- Data Presentation : Report EC50/IC50 values with 95% confidence intervals and include raw data in supplementary materials for transparency .
Q. Tables
Table 1. Key Physicochemical Properties of this compound
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C7H7N5O2 | |
Molecular Weight | 193.16 g/mol | |
Density | 1.4225 (estimated) | |
Solubility | Soluble in DMSO, sparingly in water |
Table 2. Recommended Analytical Techniques
Technique | Application | Example Study |
---|---|---|
UV-vis Spectrophotometry | Binding studies with metal complexes | |
HPLC-MS | Purity assessment and impurity profiling | |
NMR Spectroscopy | Structural elucidation |
Propiedades
IUPAC Name |
N-(6-oxo-1,7-dihydropurin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSMRDDXWJSGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173757 | |
Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19962-37-9 | |
Record name | N2-Acetylguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19962-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.